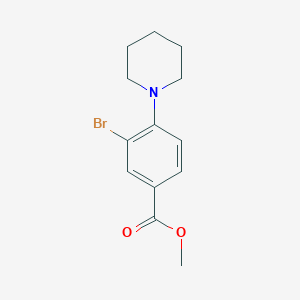

Methyl 3-bromo-4-(piperidin-1-yl)benzoate

CAS No.: 1131594-44-9

Cat. No.: VC3041143

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131594-44-9 |

|---|---|

| Molecular Formula | C13H16BrNO2 |

| Molecular Weight | 298.18 g/mol |

| IUPAC Name | methyl 3-bromo-4-piperidin-1-ylbenzoate |

| Standard InChI | InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

| Standard InChI Key | DLWDJRTZLPMNJY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br |

Introduction

Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its aromatic ester structure, specifically a benzoate derivative, which includes a bromine atom and a piperidine ring. The molecular formula for this compound is C13H16BrNO2, highlighting its chemical complexity and potential for interaction with biological systems.

Synthesis

The synthesis of Methyl 3-bromo-4-(piperidin-1-yl)benzoate typically involves the bromination of methyl 4-(piperidin-1-yl)benzoate or similar precursors. Standard laboratory techniques such as refluxing, stirring, and purification through column chromatography are employed. Solvents like dichloromethane or ethyl acetate are commonly used, with temperature control to optimize yield.

Biological Activity and Potential Applications

Compounds containing piperidine rings, such as Methyl 3-bromo-4-(piperidin-1-yl)benzoate, exhibit local anesthetic properties by blocking sodium channels in nerve cells, thereby inhibiting pain transmission pathways. The piperidine moiety enhances membrane permeability and biological activity due to its basic nature. Preliminary research suggests potential applications in treating neurological disorders due to its ability to modulate receptor activity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate | Pyrrolidine instead of piperidine | Different receptor interactions |

| Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | Contains a piperazine ring | May exhibit different pharmacological profiles |

| Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate | Oxopyrrolidine modification | Potentially altered biological activity due to keto group |

These comparisons highlight the structural uniqueness of Methyl 3-bromo-4-(piperidin-1-yl)benzoate and its potential pharmacological applications.

Research Findings and Future Directions

Research on Methyl 3-bromo-4-(piperidin-1-yl)benzoate is ongoing, with a focus on its interaction with biological targets and its potential as a building block in organic synthesis. The compound's structural similarity to neurotransmitters allows it to interact with receptors in the central nervous system, suggesting potential therapeutic applications. Further studies are needed to fully explore its pharmacological profile and potential uses in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume